molecular formula C7H10O3 B1214188 2,5-Dimethyl-4-methoxy-3(2H)-furanone CAS No. 4077-47-8

2,5-Dimethyl-4-methoxy-3(2H)-furanone

Cat. No. B1214188
CAS RN: 4077-47-8
M. Wt: 142.15 g/mol
InChI Key: SIMKGHMLPVDSJE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as strawberry furanone methyl ether, is a key volatile aroma compound that contributes to the characteristic aroma of strawberries . It is a synthetic compound with a molecular formula of C7H10O3 and a molecular weight of 142.15 .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-4-methoxy-3(2H)-furanone consists of seven carbon atoms, ten hydrogen atoms, and three oxygen atoms . The SMILES string representation of the molecule is COC1=C(C)OC(C)C1=O .


Physical And Chemical Properties Analysis

2,5-Dimethyl-4-methoxy-3(2H)-furanone is a liquid at 20°C . It has a refractive index of 1.478 and a density of 1.097 g/mL at 25°C . Its boiling point is 63°C at 0.3 mmHg .

Scientific Research Applications

Food Industry: Flavor Enhancement

2,5-Dimethyl-4-methoxy-3(2H)-furanone: is widely used in the food industry for its flavor-enhancing properties. It imparts a sweet, caramel-like aroma that is particularly valuable in fruit flavorings . For instance, it’s synthesized by strawberry tissue cultures to enhance the fruit’s natural flavor . This compound is also utilized in various processed foods to improve taste profiles and create a more appealing product for consumers.

Cosmetics: Fragrance Component

In the cosmetics industry, this furanone serves as a fragrance component due to its sweet and pleasant aroma . It’s found in perfumes, lotions, and other personal care products. The compound helps in creating a long-lasting and distinctive scent that can contribute to the sensory appeal of cosmetic products.

Agriculture: Plant Tissue Culture

Agricultural research utilizes this compound in plant tissue culture to enhance the flavor profile of cultivated species, such as strawberries . By treating plant cultures with specific bacteria, the synthesis of this furanone is increased, leading to a more pronounced and desirable flavor in the harvested fruit.

Materials Science: Odor-Modifying Additives

In materials science, this furanone is investigated for its potential as an odor-modifying additive in various products, including plastics and textiles . It could be used to mask unpleasant odors or impart a specific fragrance to materials, enhancing their consumer appeal.

Analytical Chemistry: Standard for Calibration

Lastly, in analytical chemistry, 2,5-Dimethyl-4-methoxy-3(2H)-furanone is employed as an analytical standard for calibration purposes . It helps in ensuring the accuracy and precision of chromatographic systems when analyzing volatile compounds in complex mixtures.

Safety And Hazards

2,5-Dimethyl-4-methoxy-3(2H)-furanone is classified as a combustible liquid . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

4-methoxy-2,5-dimethylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4-6(8)7(9-3)5(2)10-4/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMKGHMLPVDSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(O1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863316
Record name 3(2H)-Furanone, 4-methoxy-2,5-dimethyl-
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet, carmellic, burnt sugar, aroma
Record name 2,5-Dimethyl-4-methoxy-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

221.00 to 222.00 °C. @ 760.00 mm Hg
Record name Mesifurane
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Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name 2,5-Dimethyl-4-methoxy-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.091-1.097
Record name 2,5-Dimethyl-4-methoxy-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,5-Dimethyl-4-methoxy-3(2H)-furanone

CAS RN

4077-47-8
Record name 2,5-Dimethyl-4-methoxy-3(2H)-furanone
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Record name 2,5-Dimethyl-4-methoxy-3(2H)-furanone
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Record name 3(2H)-Furanone, 4-methoxy-2,5-dimethyl-
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Record name 3(2H)-Furanone, 4-methoxy-2,5-dimethyl-
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Record name 4-methoxy-2,5-dimethylfuran-3(2H)-one
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Record name 2,5-DIMETHYL-4-METHOXY-3(2H)-FURANONE
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Record name Mesifurane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2,5-Dimethyl-4-methoxy-3(2H)-furanone and why is it important?

A1: 2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as mesifurane, is a naturally occurring aroma compound found in various fruits and berries, including strawberries, mangoes, and pineapples. It is known for its potent, sweet, caramel-like aroma, contributing significantly to the overall flavor profile of these fruits. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What is the relationship between 2,5-Dimethyl-4-methoxy-3(2H)-furanone and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF)?

A2: 2,5-Dimethyl-4-methoxy-3(2H)-furanone is the methylated derivative of HDMF, also known as furaneol. In strawberries, HDMF is converted to mesifurane by the enzyme Fragaria x ananassa O-methyltransferase (FaOMT) during fruit ripening. [, ]

Q3: What are the key structural features of 2,5-Dimethyl-4-methoxy-3(2H)-furanone?

A3: 2,5-Dimethyl-4-methoxy-3(2H)-furanone is a cyclic compound containing a furanone ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It has two methyl groups at positions 2 and 5, a methoxy group at position 4, and a keto-enol tautomerism at positions 3 and 2. [, ]

Q4: How does the presence of a keto-enol tautomerism in 2,5-Dimethyl-4-methoxy-3(2H)-furanone impact its properties?

A4: The keto-enol tautomerism contributes to the compound's racemization, meaning it can exist as a mixture of two enantiomers (mirror-image molecules). This can influence its odor activity, with different enantiomers potentially exhibiting varying odor thresholds and characteristics. []

Q5: What analytical techniques are commonly used to identify and quantify 2,5-Dimethyl-4-methoxy-3(2H)-furanone in fruits?

A5: Several techniques are used, with the most common being Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Olfactometry (GC-O). These methods are crucial for characterizing the aroma profiles of various fruits and studying the factors influencing flavor compound production. [, , , , , , , , , , , , ]

Q6: Are there differences in the aroma profiles of fruits grown under different conditions?

A6: Yes, environmental factors like rain-shelter cultivation can significantly influence the volatile compound accumulation in fruits. For instance, studies on 'Shuijing' grapes demonstrated that rain-shelter cultivation led to a decrease in mesifurane concentration during the late maturation phase. []

Q7: How does the concentration of 2,5-Dimethyl-4-methoxy-3(2H)-furanone vary within a single fruit?

A7: Studies on pineapples revealed that the concentration of volatile compounds, including mesifurane, can vary significantly along the fruit's central axis. The bottom section generally exhibited a higher concentration compared to the top section, likely due to differences in ripening stages and sugar content. []

Q8: How does storage affect the levels of 2,5-Dimethyl-4-methoxy-3(2H)-furanone and other aroma compounds in fruit products?

A8: Storage conditions significantly impact the aroma profile of fruit products. Research on strawberry juice showed a decline in the "fresh flavor" attribute and an increase in "off-flavor" during storage, particularly at higher temperatures. This was linked to changes in the concentration of certain volatiles, including 2,5-Dimethyl-4-methoxy-3(2H)-furanone, which was positively correlated with "fresh flavor" and negatively correlated with "off-flavor". []

Q9: Is it possible to distinguish between naturally occurring and synthetic 2,5-Dimethyl-4-methoxy-3(2H)-furanone?

A9: Yes, analyzing the stable isotope ratios of carbon (δ13C) and hydrogen (δ2H) using techniques like HRGC-C/P-IRMS allows differentiation between 2,5-Dimethyl-4-methoxy-3(2H)-furanone from natural sources (like pineapples) and those produced synthetically or through biotechnology. Natural compounds typically display a wider range of isotopic values due to variations in their biosynthetic pathways and environmental factors. []

Q10: What are the potential applications of 2,5-Dimethyl-4-methoxy-3(2H)-furanone?

A10: Due to its potent and pleasant aroma, 2,5-Dimethyl-4-methoxy-3(2H)-furanone is widely used as a flavoring agent in the food and beverage industry. It is also utilized in cosmetics and perfumes to impart fruity and caramel-like notes. []

Q11: Can genetic modification be used to alter the flavor profile of fruits, particularly in relation to 2,5-Dimethyl-4-methoxy-3(2H)-furanone?

A11: Research suggests that manipulating the expression of genes involved in the biosynthesis of flavor compounds can alter a fruit's aroma profile. For example, modifying the expression of FaOMT in strawberries resulted in changes in the levels of both HDMF and 2,5-Dimethyl-4-methoxy-3(2H)-furanone, demonstrating the potential for genetic engineering to enhance flavor characteristics. [, ]

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